molecular formula C16H16ClN3O6S2 B3468189 1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3468189
M. Wt: 445.9 g/mol
InChI Key: CAXMDLCJDFPOJJ-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by the presence of both chlorobenzenesulfonyl and nitrobenzenesulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the sulfonylation of piperazine with 4-chlorobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: 1-(4-AMINOBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE.

    Reduction: 1-(4-BENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of sulfonyl groups allows for strong binding interactions with target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE: Similar structure but with a methyl group instead of a chlorine atom.

    1-(4-CHLOROBENZENESULFONYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the combination of both chlorobenzenesulfonyl and nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O6S2/c17-13-1-5-15(6-2-13)27(23,24)18-9-11-19(12-10-18)28(25,26)16-7-3-14(4-8-16)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXMDLCJDFPOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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